Methyl 2-(dimethylamino)-2-methylpent-4-enoate
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Overview
Description
Methyl 2-(dimethylamino)-2-methylpent-4-enoate: is a chemical compound belonging to the class of esters. It is characterized by its molecular structure, which includes a dimethylamino group and a methyl ester group attached to a pent-4-enoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2-(dimethylamino)-2-methylpent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Dimethylaminoalkylation: Another method involves the alkylation of dimethylamine with 2-methylpent-4-enoic acid methyl ester under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions. Medicine: Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mechanism of Action
The compound exerts its effects through its reactive ester and dimethylamino groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the activation of specific pathways. The exact mechanism depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Comparison with Similar Compounds
Dimethylaminoethyl acrylate: Similar in structure but with an acrylate group instead of a pent-4-enoate group.
Methyl 2-(dimethylamino)propionate: Similar ester group but with a different alkyl chain.
Uniqueness: Methyl 2-(dimethylamino)-2-methylpent-4-enoate is unique due to its specific combination of the dimethylamino group and the methyl ester group on a pent-4-enoate backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(dimethylamino)-2-methylpent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-7-9(2,10(3)4)8(11)12-5/h6H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSUZYIVYIEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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